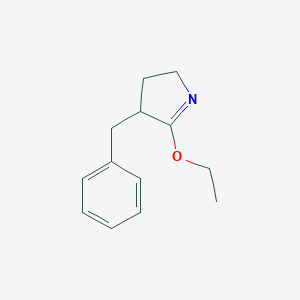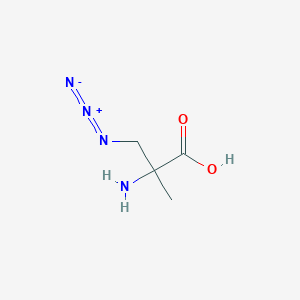
2-Amino-3-azido-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-methyl-DL-alanine is an azido derivative of alanine, an amino acid. This compound is characterized by the presence of an azido group (-N₃) attached to the alanine backbone. Azido compounds are known for their reactivity and are often used in various chemical reactions, including click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-methyl-DL-alanine typically involves the introduction of the azido group to the alanine molecule. One common method is the nucleophilic substitution reaction where an amino group is replaced by an azido group using sodium azide as the azide source. The reaction is usually carried out in an aqueous or organic solvent under mild conditions .
Industrial Production Methods
Industrial production of 3-Azido-2-methyl-DL-alanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2-methyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amino group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various azido-substituted compounds.
Applications De Recherche Scientifique
3-Azido-2-methyl-DL-alanine has several applications in scientific research:
Chemistry: Used in the synthesis of heterocycles and other complex molecules.
Biology: Employed in labeling and tracking biomolecules due to its reactivity.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Azido-2-methyl-DL-alanine involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry, where the azido group reacts with alkynes to form 1,2,3-triazoles .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidoalanine: Another azido derivative of alanine.
2-Azido-3-hydroxy-1-phenylbutan-1-one: An azido ketone used in organic synthesis.
Uniqueness
3-Azido-2-methyl-DL-alanine is unique due to its specific structure, which combines the properties of an azido group with the amino acid alanine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
120042-13-9 |
|---|---|
Formule moléculaire |
C4H8N4O2 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-amino-3-azido-2-methylpropanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-4(5,3(9)10)2-7-8-6/h2,5H2,1H3,(H,9,10) |
Clé InChI |
WDJUCIRNDRCXTL-UHFFFAOYSA-N |
SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
SMILES canonique |
CC(CN=[N+]=[N-])(C(=O)O)N |
Synonymes |
2-amino-3-azido-2-methyl-propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


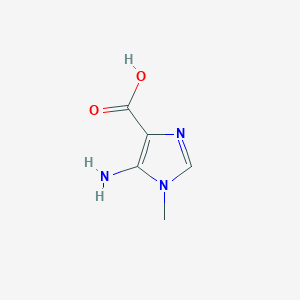
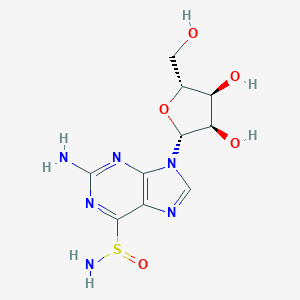
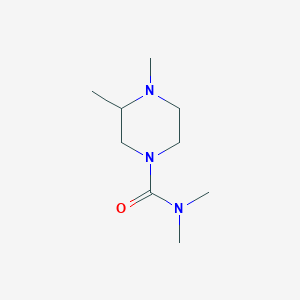
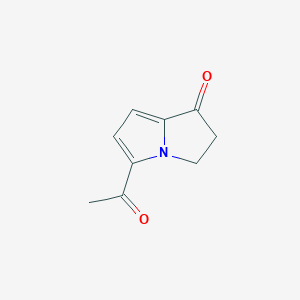
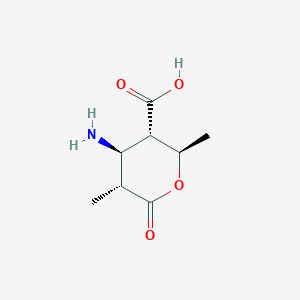
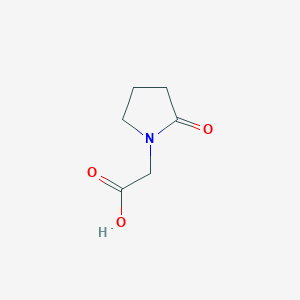
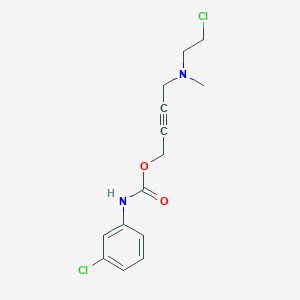
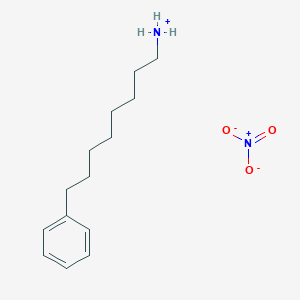
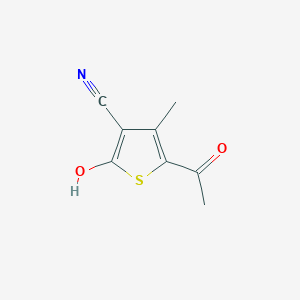
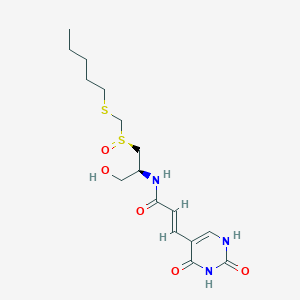
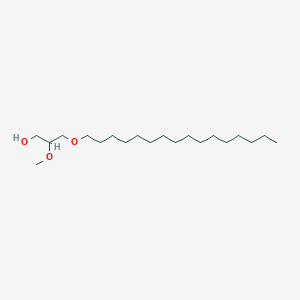

![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
